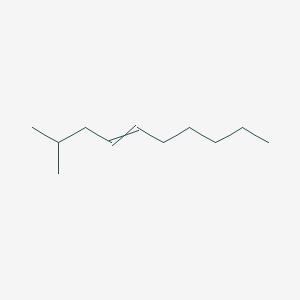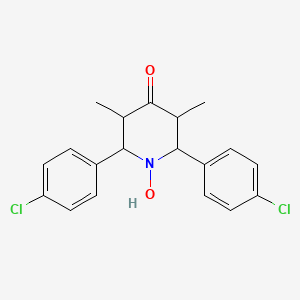
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- is a synthetic organic compound with the molecular formula C17H15Cl2NO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with piperidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(4-chlorophenyl)-3-methyl-4-piperidinone
- 2,6-Bis(4-chlorophenyl)-3,5-diethyl-4-piperidinone
- 2,6-Bis(4-chlorophenyl)-N-hydroxy-3,5-dimethyl-4-piperidinimine
Uniqueness
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- is unique due to its specific structural features, such as the presence of hydroxy and dimethyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .
Propriétés
Numéro CAS |
677007-20-4 |
|---|---|
Formule moléculaire |
C19H19Cl2NO2 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H19Cl2NO2/c1-11-17(13-3-7-15(20)8-4-13)22(24)18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,24H,1-2H3 |
Clé InChI |
XJWLXCFFIDPGFK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C(C(C1=O)C)C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
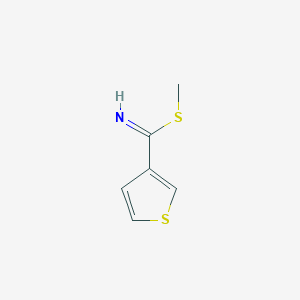
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

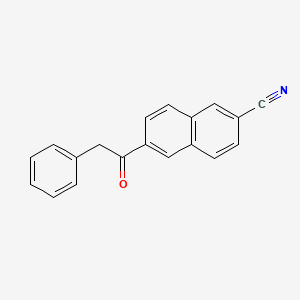
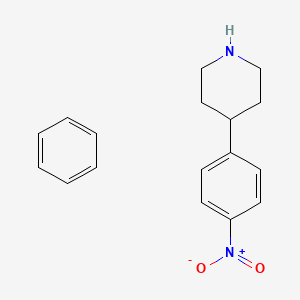
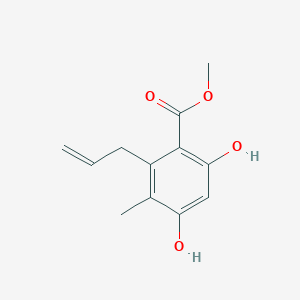
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)

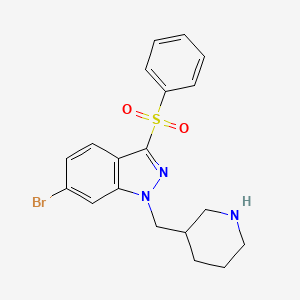
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
